N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide
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Overview
Description
The compound “N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide” is an organofluorine compound. It contains a benzene ring substituted with one or more trifluoromethyl groups . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers are exploring the synthesis of novel heterocyclic compounds using complex molecules similar to the one . For example, studies have shown the synthesis of various heterocyclic derivatives through reactions involving similar complex molecules, highlighting the importance of such compounds in developing new chemical entities (G. K. Patel & H. S. Patel, 2015; Elliott W. D. Huntsman & J. Balsells, 2005). These studies often focus on the potential of these compounds to serve as precursors for more complex reactions leading to pharmacologically relevant molecules.
Biological Activity Exploration
Significant effort is also directed towards evaluating the biological activities of synthesized heterocyclic compounds. Research into the antibacterial and antifungal activities of these compounds reveals their potential in developing new antimicrobial agents. The characterization of these compounds includes spectroscopic and elemental analysis methods to confirm their structure and potential biological activity (S. Almazroa et al., 2004; S. Riyadh, 2011).
Potential Pharmacological Applications
While the direct pharmacological applications of N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide are not detailed in the available research, the exploration of related compounds' biological activities suggests a broader interest in leveraging such complex molecules for drug development. The synthesis methodologies and biological evaluation of similar compounds underscore the potential for discovering new therapeutic agents (M. Bhuiyan et al., 2006; H. Abdel‐Aziz et al., 2008).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals , there is potential for many novel applications of this compound in the future.
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2S/c21-13-5-4-12(20(22,23)24)8-15(13)25-17(29)10-28-7-6-14-16(9-28)31-19(26-14)27-18(30)11-2-1-3-11/h4-5,8,11H,1-3,6-7,9-10H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXAUKDVSYAQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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